molecular formula C13H27ClN2O2 B2490243 Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride CAS No. 2567504-73-6

Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B2490243
CAS No.: 2567504-73-6
M. Wt: 278.82
InChI Key: JRNIPPKTSCNCNJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H26N2O2·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2-methylpiperidine-1-carboxylate with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride
  • Tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride

Uniqueness

Tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl and methylaminomethyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)17-11(16)15-9-7-6-8-13(15,4)10-14-5;/h14H,6-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNIPPKTSCNCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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